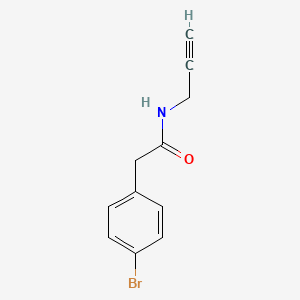
2-(4-bromophenyl)-N-prop-2-ynylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-prop-2-ynylacetamide, also known as Br-APA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Br-APA belongs to the class of N-acylpropargylamines and has been studied for its various biological effects.
Mechanism of Action
The exact mechanism of action of 2-(4-bromophenyl)-N-prop-2-ynylacetamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been studied for their potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, it has been shown to increase the acetylation of histones, which can lead to changes in gene expression. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-(4-bromophenyl)-N-prop-2-ynylacetamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. However, this compound has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, it has not been extensively studied for its toxicity and safety profile.
Future Directions
There are several potential future directions for the study of 2-(4-bromophenyl)-N-prop-2-ynylacetamide. One area of research could be to further investigate its potential therapeutic applications in cancer and neurodegenerative diseases. Another area of research could be to study its mechanism of action in more detail. Additionally, the development of more potent and selective HDAC inhibitors could be explored. Finally, the toxicity and safety profile of this compound could be further investigated to determine its potential for clinical use.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-N-prop-2-ynylacetamide involves the reaction of 4-bromoaniline with propargyl bromide in the presence of a base to form 2-(4-bromophenyl)propargylamine. This intermediate is then reacted with acetic anhydride to yield this compound. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
2-(4-bromophenyl)-N-prop-2-ynylacetamide has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In a study conducted on mice, this compound was found to reduce the size of tumors and increase the survival rate. In addition, this compound has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its anti-inflammatory properties and can be used to treat diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-(4-bromophenyl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-2-7-13-11(14)8-9-3-5-10(12)6-4-9/h1,3-6H,7-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPQUECZAMIQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

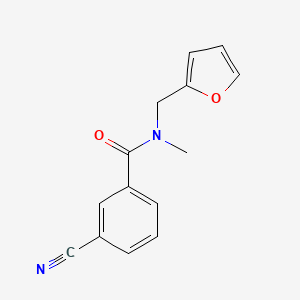
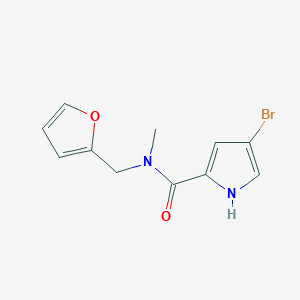
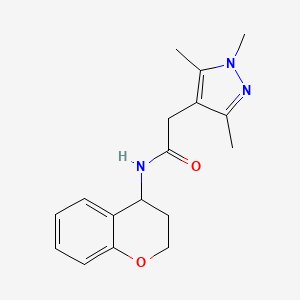

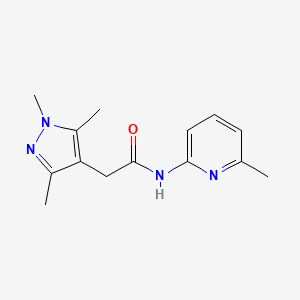
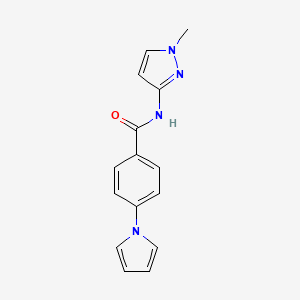
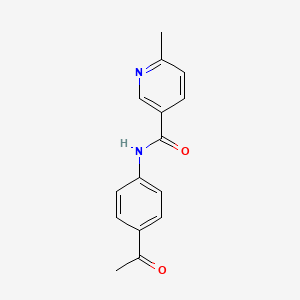
![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)

![N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7457476.png)
![N-[[4-(2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457481.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7457491.png)
![2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)
